molecular formula C11H15NO2 B2858209 2-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097900-58-6

2-[(2-Hydroxycyclopentyl)amino]phenol

Cat. No.: B2858209
CAS No.: 2097900-58-6
M. Wt: 193.246
InChI Key: NFKJGPXHDZLKNF-UHFFFAOYSA-N
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Description

2-[(2-Hydroxycyclopentyl)amino]phenol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. The compound has a molecular formula of C11H15NO2 and a molecular weight of 193.246. It is characterized by the presence of a phenol group and a hydroxycyclopentylamino group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant properties . They interact with free radicals and metal ions, affecting cell signaling pathways and gene expression .

Mode of Action

Phenolic compounds, including 2-[(2-Hydroxycyclopentyl)amino]phenol, primarily act as antioxidants. They scavenge free radicals and chelate metal ions, thereby reducing oxidative stress . They also regulate several pathways, including the activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Biochemical Pathways

They are involved in the regulation of oxidative stress by activating antioxidant responses and inhibiting pro-inflammatory pathways . They also modulate cell survival or apoptosis and enhance the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their molecular weight, structure, and the presence of other compounds .

Result of Action

The result of the action of this compound is primarily the reduction of oxidative stress. By scavenging free radicals and chelating metal ions, it helps to maintain the balance of reactive oxygen species (ROS) in the body . This can lead to the prevention of various diseases associated with oxidative stress, such as coronary heart disease, cancer, Alzheimer’s disease, neurodegenerative disorders, atherosclerosis, cataracts, and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds can affect its bioavailability . Additionally, the compound’s action can be influenced by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclopentyl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the synthesis of substituted phenols in very good to excellent yields without the need for chromatographic purification.

Industrial Production Methods

the scalable and green synthesis methods developed for substituted phenols can potentially be adapted for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclopentyl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-[(2-Hydroxycyclopentyl)amino]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Comparison with Similar Compounds

2-[(2-Hydroxycyclopentyl)amino]phenol can be compared with other phenolic compounds, such as:

    Phenol: The simplest phenolic compound, known for its antiseptic properties.

    2-Aminophenol: Similar in structure but lacks the hydroxycyclopentyl group, resulting in different chemical and biological properties.

    N-(2-Hydroxyphenyl)acetamide: Another phenolic compound with different substituents, leading to variations in biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-hydroxycyclopentyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-6-2-1-4-8(10)12-9-5-3-7-11(9)14/h1-2,4,6,9,11-14H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJGPXHDZLKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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